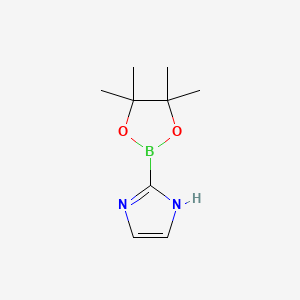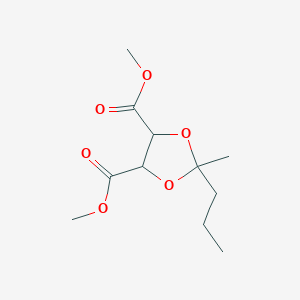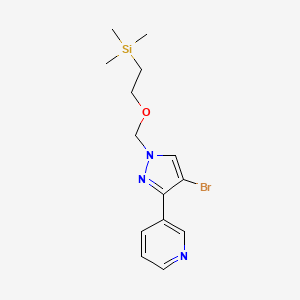
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- is a complex organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- typically involves multi-step organic reactions. One common method includes the reaction of 6-chloropurine with morpholine in the presence of a base, such as sodium hydride, to form the morpholinomethyl derivative. The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the purine derivative.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- involves its interaction with specific molecular targets. In the context of its anti-tumor activity, it has been shown to induce apoptosis in cancer cells by affecting mitochondrial function and increasing the production of reactive oxygen species (ROS). This leads to the activation of caspase enzymes, which play a crucial role in the apoptotic pathway .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A precursor in the synthesis of various purine derivatives.
9-Sulfonyl-9(H)-purine: Known for its anti-HCV activity.
6-(1-Pyrrolidinyl)-1H-purine: Another purine derivative with distinct chemical properties.
Uniqueness
9H-Purine-6(1H)-thione, 9-(morpholinomethyl)- stands out due to its unique morpholinomethyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
10182-52-2 |
|---|---|
Molecular Formula |
C10H13N5OS |
Molecular Weight |
251.31 g/mol |
IUPAC Name |
9-(morpholin-4-ylmethyl)-3H-purine-6-thione |
InChI |
InChI=1S/C10H13N5OS/c17-10-8-9(11-5-12-10)15(6-13-8)7-14-1-3-16-4-2-14/h5-6H,1-4,7H2,(H,11,12,17) |
InChI Key |
DWPFWHPKJVNYCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C=NC3=C2NC=NC3=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


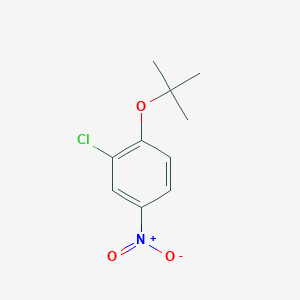
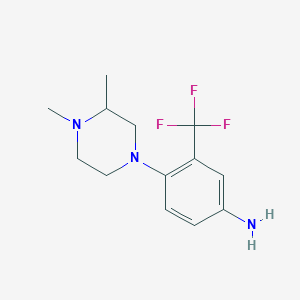


![6-Oxo-1-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13988462.png)
![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)
![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)
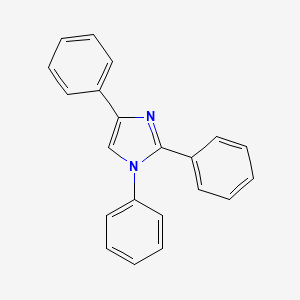
![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
![Allyl-[2-(3,4-dichloro-phenyl)-ethyl]-(2-pyrrolidin-1-yl-ethyl)-amine](/img/structure/B13988507.png)
